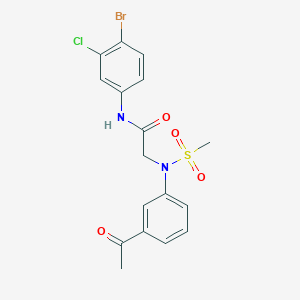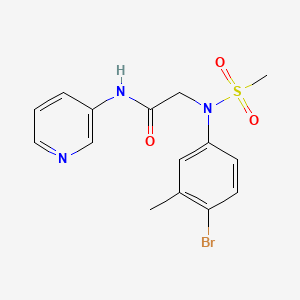![molecular formula C18H17BrCl2N2O3S B4171706 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide, also known as BDP-9066, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies related to its potential therapeutic applications.
Mecanismo De Acción
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide acts as a potent antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide reduces the activity of the dopaminergic and serotonergic systems, which are known to be involved in the pathophysiology of various psychiatric disorders. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also modulates the activity of the glutamatergic system, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of dopamine and serotonin in the brain, which leads to a decrease in the activity of the mesolimbic and mesocortical pathways. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also modulates the activity of the glutamatergic system, which is involved in the regulation of synaptic plasticity and learning and memory processes. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a potent antagonist of these receptors. However, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has a long half-life, which may lead to accumulation in the body and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide that improve its solubility and bioavailability. Another direction is the study of the long-term effects of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide on the brain and the body. Additionally, the potential therapeutic applications of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide in the treatment of neurodegenerative disorders and drug addiction warrant further investigation. Finally, the development of selective antagonists of the dopamine D2 receptor and the serotonin 5-HT2A receptor may lead to the discovery of more potent and specific compounds with fewer side effects.
Aplicaciones Científicas De Investigación
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have potent antipsychotic and antidepressant effects in animal models. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3,4-dichlorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-14-5-8-16(20)17(21)10-14/h3-8,10,12H,1-2,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGMJQFYDLAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171633.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
![4-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4171662.png)
![7-(4-bromophenyl)-5-[4-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171663.png)
![1-allyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171678.png)

![methyl 1-benzyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171690.png)
![methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4171700.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B4171713.png)

![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)